molecular formula C18H20O2 B1327461 2',3'-Dimethyl-3-(2-methoxyphenyl)propiophenone CAS No. 898769-97-6

2',3'-Dimethyl-3-(2-methoxyphenyl)propiophenone

Cat. No.: B1327461
CAS No.: 898769-97-6
M. Wt: 268.3 g/mol
InChI Key: VUCQTXNQXSRQTR-UHFFFAOYSA-N
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Description

2',3'-Dimethyl-3-(2-methoxyphenyl)propiophenone is a propiophenone derivative offered for scientific research and development purposes. Propiophenone-based compounds are of significant interest in chemical synthesis and pharmaceutical research. Related structural analogs, such as certain β-aminoketones, have been investigated for their potential biological activities . Other propiophenone derivatives are widely utilized in industrial applications as photoinitiators, for example, in the fabrication of polymer hydrogels and other advanced materials . This compound serves as a valuable building block in organic synthesis, particularly for exploring novel chemical spaces and developing new molecular entities. It is strictly for research use in laboratory settings. Researchers are responsible for verifying the suitability of this compound for their specific applications. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use, nor for human or veterinary use.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-13-7-6-9-16(14(13)2)17(19)12-11-15-8-4-5-10-18(15)20-3/h4-10H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCQTXNQXSRQTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)CCC2=CC=CC=C2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644178
Record name 1-(2,3-Dimethylphenyl)-3-(2-methoxyphenyl)propan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID30644178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-97-6
Record name 1-Propanone, 1-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-Dimethylphenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dimethyl-3-(2-methoxyphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous conditions and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of 2’,3’-Dimethyl-3-(2-methoxyphenyl)propiophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dimethyl-3-(2-methoxyphenyl)propiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2’,3’-Dimethyl-3-(2-methoxyphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,3’-Dimethyl-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. The methoxy and dimethyl groups on the phenyl rings influence the compound’s reactivity and selectivity in these reactions.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The target compound’s reactivity and physical properties are influenced by the positions and types of substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
2',3'-Dimethyl-3-(2-methoxyphenyl)propiophenone C₁₈H₂₀O₂ 268.36 2'-Me, 3'-Me, 2-OMe-phenyl
2',3'-Dimethyl-3-(2-methylphenyl)propiophenone C₁₈H₂₀O 252.36 2'-Me, 3'-Me, 2-Me-phenyl
p-Methoxypropiophenone () C₁₀H₁₂O₂ 164.20 4-OMe-phenyl
2',5'-Dichloro-3-(2,3-dimethylphenyl)propiophenone () C₁₇H₁₆Cl₂O 307.21 2',5'-Cl, 2,3-diMe-phenyl
2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone () C₁₆H₁₂Cl₂OS 323.24 2',5'-Cl, 2-SMe-phenyl
Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group (OMe) in the target compound is electron-donating via resonance, enhancing electrophilic substitution reactivity at the para position of the phenyl ring. In contrast, methyl groups (Me) in analogs like 2',3'-Dimethyl-3-(2-methylphenyl)propiophenone () exert weaker inductive effects, leading to reduced electronic activation. Chlorine substituents (e.g., in –15) are electron-withdrawing, which may decrease reactivity in nucleophilic reactions compared to methoxy-substituted derivatives.

For instance, sterically hindered propiophenones like propiophenone itself show lower yields in amination reactions (12% yield over Pd catalysts; ).

Solubility and Crystallinity: Methoxy groups enhance polarity, likely improving solubility in polar solvents (e.g., methanol or DMSO) compared to nonpolar methyl or chloro analogs (). Dichloro derivatives (–15) exhibit higher molecular weights and lower solubility in aqueous systems, as seen in their formulation requirements (e.g., chloroform or DMSO; ).

Table 2: Reactivity Comparison in Key Reactions
Compound Type Reaction Yield/TON Key Findings Reference
Propiophenone ssnBVMO-catalyzed oxidation TON = 179–299 High conversion (95%) to phenyl propanoate via enzymatic oxidation ().
p-Methoxypropiophenone Friedel-Crafts acylation Not specified Synthesized via microwave-assisted methods ().
Sterically hindered ketones Amination over Au/TiO₂ 11–12% yield Low yields due to steric hindrance ().
α-Phenylselenation substrates Cesium carbonate-catalyzed reaction 0.51–0.59 mmol Propiophenone derivatives react smoothly ().
Insights:
  • Enzymatic Oxidation: While propiophenone derivatives are effective substrates for Baeyer-Villiger monooxygenases (ssnBVMO), the target compound’s methoxy group may alter binding affinity or hydrolysis rates. No direct data exists, but analogous studies suggest steric and electronic factors critically influence TON (turnover number) .
  • Amination Challenges: Steric bulk in propiophenone analogs reduces amine yields (e.g., 11% over Au/TiO₂; ). The target compound’s ortho-methoxy group could exacerbate this issue.
  • Synthetic Flexibility: The cesium carbonate-catalyzed α-phenylselenation of propiophenones () highlights the compatibility of electron-rich substrates, suggesting the target compound may perform well in such reactions.

Biological Activity

2',3'-Dimethyl-3-(2-methoxyphenyl)propiophenone, a compound with the CAS number 898769-97-6, belongs to the class of propiophenones and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The compound features a dimethyl group and a methoxyphenyl moiety, which contribute to its unique electronic properties. The presence of these functional groups may enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The methoxy group can influence binding affinity and selectivity, potentially leading to modulation of signaling pathways involved in cellular processes such as apoptosis and inflammation.

Antioxidant Activity

Recent studies have shown that derivatives of compounds similar to this compound exhibit significant antioxidant properties. For instance, compounds with methoxy groups have been found to enhance radical scavenging activity, surpassing that of well-known antioxidants like ascorbic acid . The antioxidant mechanism typically involves the donation of electrons to neutralize free radicals.

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. Notably, derivatives have demonstrated cytotoxic effects against several cancer cell lines, including glioblastoma (U-87) and breast cancer (MDA-MB-231) cells. The observed cytotoxicity is often linked to the compound's ability to induce apoptosis through pathways involving caspase activation .

Table 1: Summary of Anticancer Activity Studies

Cell LineIC50 (µM)Reference
U-87 (glioblastoma)15
MDA-MB-231 (breast cancer)25

Anti-inflammatory Effects

Compounds similar to this compound have been studied for their anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases.

Case Studies

  • Study on Antioxidant Properties : A series of derivatives were synthesized and evaluated for their antioxidant activity using the DPPH radical scavenging method. The results indicated that certain derivatives exhibited antioxidant activity significantly higher than ascorbic acid, suggesting a structure-activity relationship where methoxy substitution plays a crucial role .
  • Anticancer Evaluation : In a comparative study, various derivatives were tested against multiple cancer cell lines. The results indicated that modifications in the phenyl ring enhanced cytotoxicity, particularly in U-87 cells, which showed higher sensitivity compared to MDA-MB-231 cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2',3'-Dimethyl-3-(2-methoxyphenyl)propiophenone, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via Friedel-Crafts acylation, leveraging a Lewis acid catalyst (e.g., AlCl₃) to facilitate ketone formation. Key steps include:

  • Substrate Preparation : Use 2-methoxyphenylacetyl chloride and 2,3-dimethylbenzene derivatives as precursors.
  • Catalytic Optimization : Adjust AlCl₃ stoichiometry (1.2–1.5 eq) to enhance electrophilic substitution efficiency .
  • Purification : Recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity (>95%) .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and substituent positions?

  • Answer : Combine spectroscopic techniques:

  • NMR : ¹H and ¹³C NMR to identify methoxy (δ 3.8–4.0 ppm) and methyl groups (δ 2.1–2.5 ppm).
  • X-ray Crystallography : Resolve steric effects of 2',3'-dimethyl and 2-methoxy groups (e.g., torsion angles between aromatic rings) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₉H₂₂O₂; calc. 282.16 g/mol) .

Q. What preliminary biological assays are recommended to screen for antimicrobial activity?

  • Answer : Use in vitro microplate dilution assays:

  • Test Organisms : Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans.
  • Dosage : 10–100 µM concentrations in DMSO/PBS.
  • Controls : Compare with known antibiotics (e.g., ampicillin, fluconazole) .

Advanced Research Questions

Q. How do electronic and steric effects of the 2-methoxy and 2',3'-dimethyl substituents influence reactivity in cross-coupling reactions?

  • Answer : Computational modeling (DFT) reveals:

  • Electron Density : The methoxy group donates electrons via resonance, activating the para position for electrophilic attack.
  • Steric Hindrance : 2',3'-Dimethyl groups reduce accessibility to the carbonyl, favoring regioselective Suzuki-Miyaura couplings at the less hindered meta position .
    • Table : Substituent Effects on Reactivity
Substituent PositionElectronic Effect (Hammett σ)Steric Bulk (A³)
2-Methoxy-0.27 (activating)15.2
2',3'-Dimethyl+0.05 (weak deactivating)22.7

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?

  • Answer :

  • 2D NMR : ROESY or NOESY to distinguish between rotational isomers caused by restricted rotation around the propiophenone bond.
  • Dynamic NMR : Variable-temperature ¹H NMR (e.g., -40°C to 80°C) to observe coalescence of methyl group signals .

Q. How can molecular docking predict the compound’s interaction with cyclooxygenase-2 (COX-2) for anti-inflammatory applications?

  • Answer :

  • Protein Preparation : Retrieve COX-2 structure (PDB: 5KIR), remove ligands, and optimize hydrogen bonding.
  • Docking Software : AutoDock Vina with Lamarckian GA parameters.
  • Key Interactions : Methoxy group forms hydrogen bonds with Arg120, while methyl groups stabilize hydrophobic pockets .

Methodological Guidance for Data Interpretation

Q. How to analyze conflicting bioactivity results between in vitro and cell-based assays?

  • Answer :

  • Solubility Check : Verify compound solubility in assay media (e.g., DMSO concentration ≤0.1%).
  • Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated degradation.
  • Cell Permeability : Caco-2 monolayer assays to evaluate passive diffusion .

Q. What computational tools are recommended for predicting metabolic pathways?

  • Answer :

  • Software : SwissADME or ADMET Predictor™.
  • Phase I Metabolism : CYP3A4 likely mediates O-demethylation of the 2-methoxy group.
  • Phase II Conjugation : Glucuronidation predicted at the phenolic hydroxyl (after demethylation) .

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